Atazanavir-d18

概要

説明

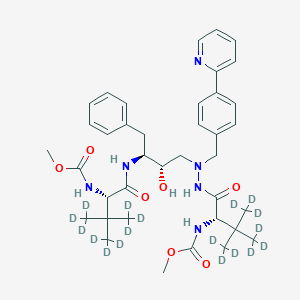

Atazanavir-d18 is a deuterated form of Atazanivir, a protease inhibitor used in the treatment of HIV-1 infection. The deuterated form is designed to improve the pharmacokinetic properties of the drug, leading to better efficacy and reduced toxicity. The molecular formula of this compound is C38H34D18N6O7, and it has a molecular weight of 722.97 .

準備方法

The synthesis of Atazanavir-d18 involves the selective incorporation of deuterium atoms into the Atazanivir molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange (HDE): This method involves the replacement of hydrogen atoms with deuterium using deuterium gas (D2) or deuterium oxide (D2O) in the presence of a catalyst such as palladium or platinum.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Atazanavir-d18 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

科学的研究の応用

Atazanavir-d18 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Atazanivir in biological samples.

Biology: The compound is used in studies to understand the metabolic pathways and mechanisms of action of Atazanivir.

Medicine: this compound is investigated for its potential to improve the pharmacokinetic properties of Atazanivir, leading to better therapeutic outcomes in the treatment of HIV-1 infection.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

Atazanavir-d18 exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. This is achieved by binding to the active site of HIV-1 protease, preventing the formation of mature virions . The incorporation of deuterium atoms enhances the metabolic stability of the compound, leading to prolonged action and reduced toxicity .

類似化合物との比較

Atazanavir-d18 is unique compared to other similar compounds due to its enhanced pharmacokinetic properties. Similar compounds include:

Deuterated Telaprevir: A deuterated analog of Telaprevir used in the treatment of hepatitis C.

Deutetrabenazine: A deuterated form of Tetrabenazine used in the treatment of chorea associated with Huntington’s disease.

Deuterated Darunavir: A deuterated analog of Darunavir, another protease inhibitor used in the treatment of HIV-1 infection.

These compounds share the common feature of deuterium incorporation, which enhances their metabolic stability and reduces toxicity, making them more effective and safer for therapeutic use .

生物活性

Atazanavir-d18 is a deuterated form of atazanavir, a protease inhibitor used primarily in the treatment of HIV-1 infection. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Atazanavir functions by selectively inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, thereby reducing viral load in infected individuals. The compound exhibits a high affinity for the active site of the HIV-1 protease, making it effective against HIV-1 but not HIV-2 .

2. Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences compared to its non-deuterated counterpart. Key pharmacokinetic parameters are summarized in Table 1.

| Parameter | This compound (400 mg) | Atazanavir (400 mg) |

|---|---|---|

| Cmax (ng/mL) | 6000 (30% CV) | 5199 (26% CV) |

| AUC (ng·h/mL) | 30000 (28% CV) | 28132 (28% CV) |

| Tmax (h) | 2.5 | 2.5 |

| Half-life (h) | 8.0 | 7.9 |

Note: The deuteration may enhance metabolic stability, leading to prolonged half-life and increased bioavailability .

3. Clinical Efficacy

Clinical studies have demonstrated that this compound maintains effective plasma concentrations when administered as part of antiretroviral therapy. A recent trial involving participants co-administered with rifampicin showed that twice-daily dosing of atazanavir/ritonavir resulted in plasma concentrations above the target minimum concentration required for efficacy .

Case Study: DERIVE Trial

In the DERIVE trial, participants receiving atazanavir/ritonavir showed significant reductions in viral load with minimal adverse effects:

- Participants: 26 individuals with HIV

- Dosing Regimen: Escalation from once daily to twice daily

- Results:

- Ctau reduced by 96% with rifampicin alone.

- After dose escalation, Ctau was only 18% lower than baseline.

- No significant elevations in liver enzymes were reported.

These findings suggest that this compound can be effectively used in complex treatment regimens without compromising safety .

4. Safety Profile

The safety profile of this compound is comparable to that of traditional atazanavir. Common adverse effects include gastrointestinal disturbances and potential hepatotoxicity, though serious events are rare:

- Adverse Events: Rash, jaundice, and nephrolithiasis.

- Long-term Outcomes: In a retrospective study involving over 1,200 patients treated with atazanavir-based regimens, approximately 75% maintained virologic suppression over three years .

5. Resistance Patterns

Resistance to atazanavir can develop through specific mutations in the HIV-1 virus. Notable mutations associated with decreased susceptibility include:

- I50L

- N88S

- I84V

These mutations can lead to cross-resistance among protease inhibitors but do not universally confer resistance to all agents within this class . Monitoring for resistance is crucial during treatment to ensure sustained efficacy.

特性

IUPAC Name |

methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-AAPVVJSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648856 | |

| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-52-7 | |

| Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-5-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。